1,3-Benzenediamine, 4-methyl-2,6-bis(phenylazo)-
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Overview
Description
1,3-Benzenediamine, 4-methyl-2,6-bis(phenylazo)- is an organic compound with the molecular formula C20H18N4. It is a derivative of benzenediamine, featuring two phenylazo groups attached to the benzene ring. This compound is known for its vibrant color and is often used in dye and pigment industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediamine, 4-methyl-2,6-bis(phenylazo)- typically involves the diazotization of 4-methyl-1,3-benzenediamine followed by azo coupling with aniline. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pH, and reactant concentrations, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediamine, 4-methyl-2,6-bis(phenylazo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,3-Benzenediamine, 4-methyl-2,6-bis(phenylazo)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Interaction with nucleophiles: The azo groups can react with nucleophiles, leading to the formation of new compounds.
Electron transfer: The compound can participate in electron transfer reactions, influencing redox processes in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Benzenediamine, 4-methyl-2,6-bis(methylthio)-
- 1,3-Benzenediamine, 4-(phenylazo)-
- 1,2-Benzenediamine, 4-methyl-
Uniqueness
1,3-Benzenediamine, 4-methyl-2,6-bis(phenylazo)- is unique due to its dual phenylazo groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific color properties and chemical behavior.
Properties
CAS No. |
63517-76-0 |
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Molecular Formula |
C19H18N6 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-methyl-2,6-bis(phenyldiazenyl)benzene-1,3-diamine |
InChI |
InChI=1S/C19H18N6/c1-13-12-16(24-22-14-8-4-2-5-9-14)18(21)19(17(13)20)25-23-15-10-6-3-7-11-15/h2-12H,20-21H2,1H3 |
InChI Key |
IQUYSOPODICLOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1N)N=NC2=CC=CC=C2)N)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
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